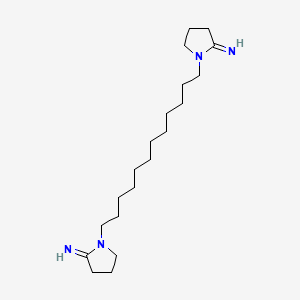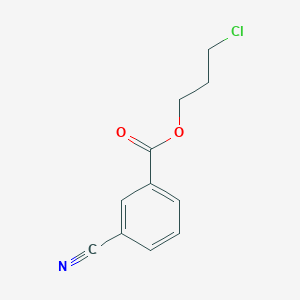
3-Chloropropyl 3-cyanobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropropyl 3-cyanobenzoate is an organic compound with the molecular formula C11H10ClNO2. It is a derivative of benzoic acid, where the benzoate group is substituted with a 3-chloropropyl and a 3-cyano group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl 3-cyanobenzoate typically involves the esterification of 3-cyanobenzoic acid with 3-chloropropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
3-Chloropropyl 3-cyanobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-cyanobenzoic acid and 3-chloropropanol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-azidopropyl 3-cyanobenzoate or 3-thiocyanatopropyl 3-cyanobenzoate.
Hydrolysis: 3-Cyanobenzoic acid and 3-chloropropanol.
Reduction: 3-Chloropropyl 3-aminobenzoate.
科学研究应用
3-Chloropropyl 3-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a precursor for the preparation of various substituted benzoates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-Chloropropyl 3-cyanobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can act as an electrophile, while the chloropropyl group can participate in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
3-Chloropropyl benzoate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
3-Cyanobenzoic acid: Lacks the chloropropyl group, limiting its use in reactions requiring this functional group.
3-Chloropropyl 4-cyanobenzoate: Similar structure but with the cyano group in a different position, which can affect its reactivity and applications.
Uniqueness
3-Chloropropyl 3-cyanobenzoate is unique due to the presence of both the chloropropyl and cyano groups, which provide a combination of reactivity and functionality not found in many other compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
CAS 编号 |
910452-18-5 |
|---|---|
分子式 |
C11H10ClNO2 |
分子量 |
223.65 g/mol |
IUPAC 名称 |
3-chloropropyl 3-cyanobenzoate |
InChI |
InChI=1S/C11H10ClNO2/c12-5-2-6-15-11(14)10-4-1-3-9(7-10)8-13/h1,3-4,7H,2,5-6H2 |
InChI 键 |
AMFZJRYUILUKNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)OCCCCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


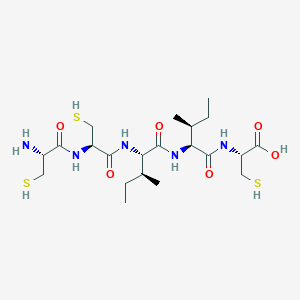
![2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12605565.png)
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
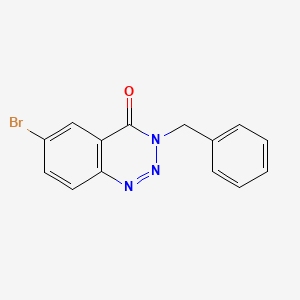
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
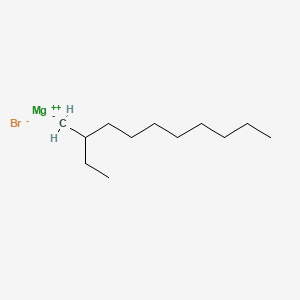
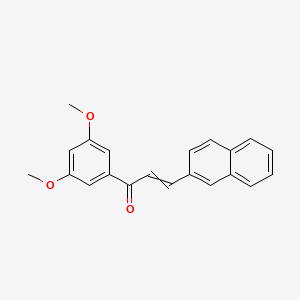
difluorosilane](/img/structure/B12605619.png)
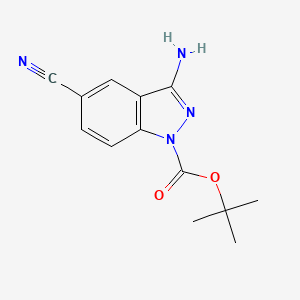
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
